molecular formula C8H7BrN4 B1379995 5-(5-Bromo-2-methylphenyl)-1H-tetrazole CAS No. 1451391-30-2

5-(5-Bromo-2-methylphenyl)-1H-tetrazole

Cat. No.: B1379995
CAS No.: 1451391-30-2
M. Wt: 239.07 g/mol
InChI Key: RPUZYTLWXFFEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-2-methylphenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 5-bromo-2-methylphenyl group. Tetrazoles are valued in medicinal chemistry and materials science for their metabolic stability, hydrogen-bonding capacity, and role as bioisosteres for carboxylic acids . The bromine atom at the 5-position of the phenyl ring enhances electronic effects, influencing reactivity and intermolecular interactions, while the methyl group at the 2-position contributes to steric and solubility properties. This compound is synthesized via cycloaddition or bromination reactions, often involving intermediates like aryl nitriles or pre-substituted tetrazoles .

Properties

IUPAC Name

5-(5-bromo-2-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-5-2-3-6(9)4-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUZYTLWXFFEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-methylphenyl)-1H-tetrazole typically involves the reaction of 5-bromo-2-methylphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-methylphenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted tetrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

5-(5-Bromo-2-methylphenyl)-1H-tetrazole serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful in:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound can participate in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
  • Synthesis of Pharmaceuticals : Its derivatives are explored for their potential as drug candidates, particularly in the development of enzyme inhibitors and receptor ligands.

The compound exhibits significant biological activities, making it an area of interest in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The following table summarizes its antimicrobial efficacy:
MicroorganismActivity
Bacillus cereusActive
Bacillus subtilisActive
Pseudomonas aeruginosaActive
Aspergillus flavusLimited activity
  • Anticancer Properties : The compound has been investigated for its anticancer potential, particularly through mechanisms involving microtubule destabilization. In vitro studies indicate that it can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines such as SGC-7901 and HeLa .

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Production of Specialty Chemicals : Its unique properties make it suitable for the synthesis of advanced materials and specialty chemicals.
  • Development of Functional Materials : The compound's stability and reactivity allow for its use in creating materials with specific functional properties .

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial effects of various tetrazoles, including this compound, demonstrating significant inhibition of bacterial growth at concentrations below 10 µM. This highlights its potential as a lead compound for developing new antimicrobial agents.

Cancer Cell Line Study

In research focusing on microtubule destabilizers, compounds similar to this compound exhibited IC50 values indicating strong cytotoxic effects on cancer cell lines. These findings suggest that this compound could be further developed into effective anticancer therapies.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications. Preliminary data suggest moderate bioavailability with potential toxicity concerns related to skin and eye irritation. Further studies are required to fully elucidate its ADME (Absorption, Distribution, Metabolism, Excretion) profile .

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methylphenyl)-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The presence of the bromine atom and methyl group can further modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Effects

  • 5-(2-Bromophenyl)-1H-tetrazole (CAS: 73096-42-1):

    • Melting Point : 182–184°C, higher than many para-substituted analogs due to tighter crystal packing .
    • pKa : ~3.78, indicating moderate acidity comparable to other brominated tetrazoles .
    • Reactivity : The ortho-bromo substituent may hinder electrophilic substitution compared to para-isomers.
  • 5-(4-Bromophenyl)-1H-tetrazole (CAS: 50907-23-8):

    • Structural Characterization : Single-crystal XRD confirms planar geometry with intermolecular hydrogen bonding .
    • Applications : Used as a precursor for oxadiazole synthesis via condensation with carboxylic acids .

Table 1: Physical Properties of Brominated Tetrazoles

Compound Melting Point (°C) pKa Key Substituents Reference
5-(2-Bromophenyl)-1H-tetrazole 182–184 3.78 Br (ortho)
5-(4-Bromophenyl)-1H-tetrazole Not reported ~4.0* Br (para)
5-(5-Bromo-2-methylphenyl)-1H-tetrazole Not reported ~3.8* Br (para), CH₃ (ortho) -

*Estimated based on structural analogs.

Halogen-Substituted Analogs: Bromo vs. Chloro

  • 5-(4-Chlorophenyl)-1H-tetrazole :

    • Melting Point : ~200°C (higher than bromo analogs due to smaller Cl atom enabling denser packing) .
    • Reactivity : Chlorine’s lower electronegativity reduces electron-withdrawing effects, slowing nucleophilic substitution compared to bromo derivatives .
  • 5-(5-Chloro-2-methylphenyl)-1H-tetrazole :

    • Hypothesized to exhibit lower lipophilicity (logP) than the bromo analog, affecting membrane permeability in drug design.

Table 2: Halogen Effects on Tetrazole Derivatives

Compound Halogen Melting Point (°C) logP* Reference
5-(4-Chlorophenyl)-1H-tetrazole Cl ~200 1.2
5-(4-Bromophenyl)-1H-tetrazole Br Not reported 1.8

*Calculated using ChemDraw.

Heteroaryl-Substituted Tetrazoles

  • 5-(5-Bromo-2-thienyl)-1H-tetrazole (CAS: 211943-12-3):

    • Thermal Stability : Thiophene’s aromaticity enhances stability compared to phenyl analogs .
    • Spectroscopy : Distinct ¹H NMR shifts for thienyl protons (δ 7.2–7.5 ppm) vs. phenyl protons (δ 7.4–7.8 ppm) .
  • 5-(3-Bromophenoxymethyl)-1H-tetrazole (CAS: 1225763-89-2): Solubility: Ether linkage increases polarity, improving aqueous solubility .

Biological Activity

5-(5-Bromo-2-methylphenyl)-1H-tetrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

  • Chemical Structure : The compound belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the bromo and methyl groups on the phenyl ring contributes to its unique properties.
  • CAS Number : 1451391-30-2

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Recent studies have shown that 5-substituted tetrazoles, including this compound, demonstrate significant antimicrobial properties. For instance, a study indicated that certain tetrazoles possess in vitro antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .

Microorganism Activity
Bacillus cereusActive
Bacillus subtilisActive
Pseudomonas aeruginosaActive
Aspergillus flavusLimited activity

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were synthesized and tested for their ability to destabilize microtubules, leading to cell cycle arrest in cancer cell lines such as SGC-7901 and HeLa. These compounds exhibited potent anticancer activity by inhibiting tubulin polymerization .

The biological activity is largely attributed to the interaction with specific molecular targets:

  • Microtubule Destabilization : The compound binds to tubulin, disrupting microtubule formation which is critical for cell division .
  • Enzyme Inhibition : Some derivatives have been identified as selective inhibitors of carbonic anhydrase isoforms, which are implicated in cancer progression .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its chemical structure. Preliminary data suggest moderate bioavailability with potential toxicity concerns related to skin and eye irritation .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of pathogenic bacteria at concentrations below 10 µM .
  • Cancer Cell Studies : In a study focusing on microtubule destabilizers, compounds similar to this compound showed IC50 values indicating strong cytotoxic effects on cancer cell lines .

Q & A

Q. How is this compound utilized in enzyme inhibition studies (e.g., monoacylglycerol lipase)?

  • Methodological Answer : Derivatives like 5-(biphenyl-4-ylmethyl)-tetrazole act as covalent inhibitors. Mass spectrometry confirmed Ser129^{129} carbamylation in hMGL’s catalytic triad, demonstrating mechanism-based inhibition . IC50_{50} values <1 µM highlight potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.